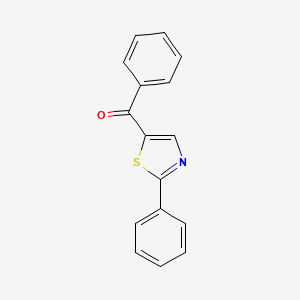

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

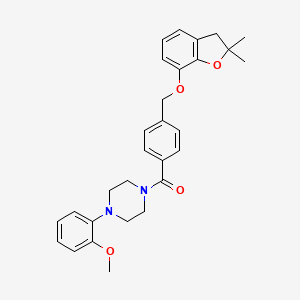

Vue d'ensemble

Description

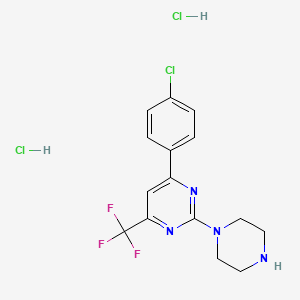

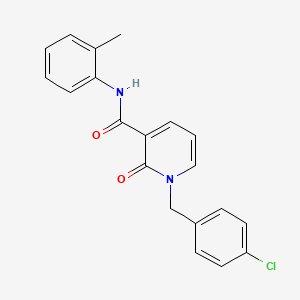

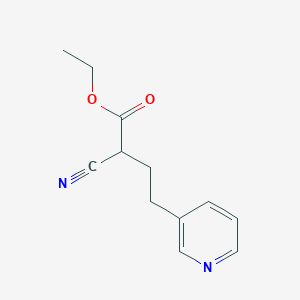

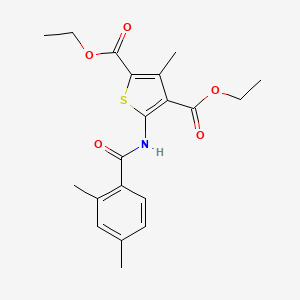

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone is a chemical compound with the molecular formula C16H11NOS . It has an average mass of 265.330 Da and a monoisotopic mass of 265.056122 Da . The systematic name for this compound is Phenyl (2-phenyl-1,3-thiazol-5-yl)methanone .

Molecular Structure Analysis

The molecular structure of Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone consists of a phenyl group attached to a thiazole ring, which is also attached to a methanone group . The SMILES string representation isc1ccc(cc1)c2ncc(s2)C(=O)c3ccccc3 . Physical And Chemical Properties Analysis

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone has a density of 1.2±0.1 g/cm³ . It has a boiling point of 439.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 77.1±0.3 cm³ . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 58 Ų .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This could be useful in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This could potentially be applied in the development of new antimicrobial agents to combat bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could potentially be applied in the development of new antifungal agents to combat fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could potentially be applied in the development of new antiviral agents to combat viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could potentially be applied in the development of new antitumor agents to combat various forms of cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This could potentially be applied in the development of new neuroprotective agents to combat neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Orientations Futures

The future directions for research on Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone could involve exploring its potential biological activities and applications, given that thiazole derivatives are known to exhibit a wide range of biological activities . Further studies could also focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

Mécanisme D'action

Target of Action

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many biologically active compounds . .

Mode of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone with its targets that result in these effects are currently unknown and may be a topic for future research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

For instance, it has a relatively high LogP value of 4.20, suggesting it is lipophilic and may readily cross cell membranes . Its water solubility at 25°C is estimated to be 8.874 mg/L , which could impact its bioavailability

Result of Action

As a thiazole derivative, it may share some of the biological activities common to this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways it interacts with.

Propriétés

IUPAC Name |

phenyl-(2-phenyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-15(12-7-3-1-4-8-12)14-11-17-16(19-14)13-9-5-2-6-10-13/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTNKOJBANXELS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)